A Comprehensive Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
A Comprehensive Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will explore its chemical identity, synthesis, and known biological relevance, offering field-proven insights for its application in research and development.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is to confirm its identity and understand its physical characteristics. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is unequivocally identified by its Chemical Abstracts Service (CAS) number.
CAS Number: 613678-08-3[1][2][3]
This compound is a substituted pyridine derivative, featuring a brominated pyridine ring linked to a methyl-substituted piperidine via a ketone group. Such structures are of high interest in medicinal chemistry due to the versatile roles pyridine and piperidine rings play as "privileged scaffolds" in engaging with biological targets.[4]
Key Physicochemical Data
The properties summarized below are crucial for designing experimental conditions, including solvent selection for reactions and assays, storage, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrN₂O | [2][3] |
| Molecular Weight | 283.16 g/mol | [2][3] |
| IUPAC Name | (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanone | [2] |
| Boiling Point (Predicted) | 370.5 ± 42.0 °C | [1] |
| Density (Predicted) | 1.388 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.07 ± 0.10 | [1] |
| Storage Conditions | 2-8°C, Inert atmosphere | [1][3] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Section 2: Synthesis and Quality Control
The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is not extensively detailed in publicly available literature, but it is offered by numerous chemical suppliers, indicating established synthetic routes. A plausible and common approach for creating such aryl-ketone linkages involves the coupling of a pyridine derivative with a suitable piperidine precursor.
Conceptual Synthesis Workflow
The logical pathway to synthesize this molecule would likely involve the acylation of a 6-bromopyridine metallic species with a derivative of 1-methylpiperidine-4-carboxylic acid. This common organometallic approach is a cornerstone of modern synthetic chemistry for its efficiency and reliability.
Below is a conceptual workflow diagram illustrating the key steps.
Caption: Conceptual workflow for the synthesis and purification of the target compound.
Self-Validating Protocol: The Importance of Characterization
Trustworthiness in synthesis is achieved through rigorous analytical validation. Any protocol must conclude with a comprehensive characterization to confirm the identity and purity of the final product.
Step-by-Step Quality Control Protocol:
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Obtain ¹H and ¹³C NMR Spectra: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). The resulting spectra should be compared against known reference spectra or predicted shifts. The proton NMR should confirm the presence of the pyridine, piperidine, and methyl protons with appropriate splitting patterns and integrations.
-
Perform Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight. The analysis should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately 283.16 m/z, confirming the correct mass.[2][3]
-
Assess Purity with HPLC: Develop a High-Performance Liquid Chromatography method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (with 0.1% formic acid or TFA). The goal is to obtain a single major peak, indicating high purity (typically >95%).
Section 3: Biological Significance and Applications in Drug Discovery
While specific biological activity for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone itself is not widely published, its structural motifs are prevalent in pharmacologically active molecules. The pyridine ring is a versatile scaffold found in drugs with applications ranging from anticancer to antimicrobial agents.[5][6]
Role as a Pharmaceutical Intermediate and Building Block:
This compound is primarily recognized as a key intermediate and building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Notably, it is listed as an impurity of Lasmiditan , a medication used for the acute treatment of migraine.[2] Lasmiditan is a serotonin 5-HT1F receptor agonist. This connection strongly suggests that the title compound is used in, or is a byproduct of, the manufacturing process of Lasmiditan or related analogues.
The 6-bromopyridine moiety is particularly useful for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, allowing medicinal chemists to explore the structure-activity relationship (SAR) of a lead compound.
Potential Therapeutic Areas Based on Structural Class:
Compounds incorporating the 6-substituted pyridine framework have been investigated for a wide range of biological activities. These include:
-
Neurodegenerative Diseases: Pyridine derivatives are being explored as inhibitors of kinases like GSK-3β and CK-1δ, which are implicated in the pathology of Alzheimer's disease.[7]
-
Infectious Diseases: The pyridine scaffold is a component of various antibacterial and antiviral agents.[4][6]
-
Oncology: Numerous pyridine-containing molecules have been developed as anticancer agents.[5]
-
Cardiovascular Conditions: Certain derivatives have shown potential as anti-thrombotic agents.[8]
Hypothesized Signaling Pathway Interaction
Given its role as a precursor to the 5-HT1F agonist Lasmiditan, molecules derived from this scaffold likely interact with G protein-coupled receptors (GPCRs). The general mechanism for such an interaction is depicted below.
Caption: Generalized GPCR signaling pathway relevant to 5-HT1F receptor agonists.
This pathway illustrates how a ligand, derived from the core structure of our compound of interest, can bind to a GPCR like the 5-HT1F receptor. This binding activates an inhibitory G-protein (Gᵢ/ₒ), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal activity, which is the therapeutic mechanism for treating migraines.
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(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem, National Center for Biotechnology Information. [Link]
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
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Biological Activity of Naturally Derived Naphthyridines. PubMed Central, National Institutes of Health. [Link]
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Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. ResearchGate. [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]
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Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed, National Institutes of Health. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
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Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
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